2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate is a complex organic compound notable for its structural features and potential applications in scientific research. This compound belongs to a class of organic compounds known as benzothiazoles, which are characterized by the presence of a benzene ring fused to a thiazole ring. The specific structure of this compound includes a dimethylamino group, which is known for its influence on the compound's electronic properties and biological activity.
The compound is classified under several categories:
The synthesis of 2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate involves multiple steps that typically include the formation of the butadiene moiety and subsequent modifications to introduce the thiazole and sulfonate groups.
The synthesis may require specific conditions such as controlled temperatures and pH levels to ensure high yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are often employed to monitor the reaction progress and product purity.
The molecular structure of 2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate can be represented by its chemical formula with a molecular weight of approximately 373.51 g/mol.
CN(C)c1ccc(cc1)C(C=C)c1=[N+](C)c2ccccc2S1
This notation provides a way to encode the structure in a linear format that can be easily interpreted by cheminformatics software.
The compound is known to participate in various chemical reactions due to its functional groups.
Reactions involving this compound often require careful control of reaction conditions to avoid side reactions or degradation of sensitive functional groups.
The mechanism of action for this compound, particularly in biological contexts, involves interactions with various biological targets.
Research indicates that similar compounds exhibit pharmacological activities that could translate into therapeutic applications.
Understanding the physical and chemical properties of this compound is crucial for its application in research and industry.
Relevant data regarding these properties can be obtained from supplier datasheets or scientific literature .
This compound has potential applications in various scientific fields:
CAS No.: 28084-19-7
CAS No.: 125516-10-1
CAS No.: 116003-63-5
CAS No.: 1276186-19-6
CAS No.: 67619-92-5